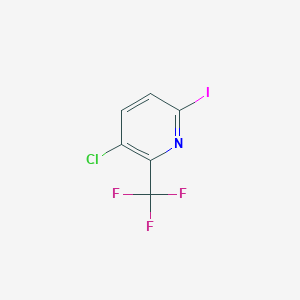

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine

Description

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by substituents at the 2-, 3-, and 6-positions of the pyridine ring. The trifluoromethyl (-CF₃) group at position 2 is a strong electron-withdrawing moiety, while the chlorine (Cl) and iodine (I) substituents at positions 3 and 6, respectively, contribute to its unique electronic and steric profile. This compound is of significant interest in medicinal chemistry and agrochemical research due to the synergistic effects of its substituents, which can modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-chloro-6-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMACHVOWNWTIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with readily available pyridine derivatives such as 2,3-dichloro-6-trifluoromethyl pyridine or similar chlorinated precursors. These compounds serve as versatile intermediates due to their reactive halogen sites, which can be selectively substituted or further functionalized.

Halogen Exchange Reactions

Chlorine/fluorine exchange on pyridine rings is a well-established method, often involving vapor-phase reactions with chlorinating and fluorinating agents. For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine involves chlorination of methylpyridine derivatives, followed by fluorination to introduce the trifluoromethyl group, as described in patent literature.

Iodination Strategy

Sequential Halogenation and Substitution Protocols

Chlorination and Iodination Sequence

A common approach involves initial chlorination of the pyridine ring, followed by selective iodination at the 6-position. This sequence benefits from the differential reactivity of halogenation reagents and the directing influence of existing groups. For instance, chlorination under controlled conditions yields 2,3-dichloro-6-trifluoromethyl pyridine, which can then be iodinated selectively.

Reaction Conditions and Catalysts

- Iodination is typically performed using iodine in the presence of oxidants such as nitric acid, copper(II) salts, or iodine monochloride, at temperatures ranging from 80°C to 150°C.

- Chlorination often employs chlorine gas or N-chlorosuccinimide (NCS) under UV or thermal activation.

Purification and Yield Optimization

Post-reaction, purification involves distillation, recrystallization, or chromatography. Yields vary depending on reaction conditions but generally range from 60% to 85% for each step, with selectivity enhanced by temperature control and reagent stoichiometry.

Construction of the Pyridine Ring from Trifluoromethyl Precursors

Building Block Approach

An alternative method involves constructing the pyridine ring de novo from trifluoromethyl-containing precursors, such as trifluoromethyl-substituted heterocycles or aromatic compounds. This approach is advantageous for introducing multiple substituents simultaneously.

Cyclization Strategies

- Nucleophilic aromatic substitution and cyclization reactions are employed to assemble the pyridine core.

- Metal-catalyzed coupling reactions , such as Suzuki or Stille couplings, facilitate the attachment of halogenated fragments, followed by ring closure.

Advantages and Challenges

While this method offers high regioselectivity, it often requires multiple steps, specialized catalysts, and rigorous purification procedures. The overall yield depends on the efficiency of each step but can reach up to 50-70%.

Summary of Preparation Methods with Data Table

Notable Research Findings and Innovations

- Vapor-phase halogenation has been optimized to control the degree of chlorination and iodination, reducing by-products and improving yields.

- Catalytic systems such as iron fluoride and copper catalysts significantly enhance selectivity and reaction rates during vapor-phase halogenation [15-18].

- Sequential halogenation allows for precise placement of iodine at the 6-position, often following initial chlorination at other sites, leveraging directing effects of existing substituents.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodo-2-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. For instance, compounds containing the trifluoromethyl group are known to interact with enzymes and receptors, modulating their activity . The presence of halogens can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Halogen Variants

- 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1): Replacing iodine with bromine reduces molecular weight (260.44 g/mol vs. ~296.44 g/mol for the iodo analogue) and alters reactivity. Bromine’s lower atomic radius may reduce steric hindrance compared to iodine, facilitating nucleophilic substitution reactions .

- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Structural isomer with trifluoromethyl at position 5 instead of 2. This positional shift significantly impacts electronic distribution, as the -CF₃ group’s electron-withdrawing effect is less pronounced when farther from the nitrogen atom .

Substituent Position and Ring Systems

- 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine: Features a phenyl ring substituted with -CF₃ and Cl, linked to a pyridine ring. The extended aromatic system increases lipophilicity and may enhance binding to hydrophobic biological targets compared to the simpler pyridine core of the target compound .

Electronic Effects of Substituents

Electron-Withdrawing Groups

3-(4-Bromobenzoyl)-2-chloro-6-(trifluoromethyl)pyridine :

- 3-(Aminomethyl)-6-(trifluoromethyl)pyridine: The aminomethyl (-CH₂NH₂) group is electron-donating, increasing ring electron density. This contrasts sharply with the target compound’s electron-deficient profile, which may reduce nucleophilic attack susceptibility .

Electron-Donating Groups

- 2-Chloro-4-methyl-6-(trifluoromethyl)pyridine :

Physicochemical Properties

Biological Activity

3-Chloro-6-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClFIN. The presence of chlorine, iodine, and a trifluoromethyl group enhances its lipophilicity, facilitating better penetration through biological membranes. These structural features are critical for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and functional group modifications. The following table summarizes the general synthetic route:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | Chlorine/Iodine | Variable |

| 2 | Trifluoromethylation | CF source | Variable |

| 3 | Purification | Column chromatography | High |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This interaction can alter metabolic pathways, potentially leading to altered drug efficacy and toxicity profiles.

Gene Expression Modulation

The compound also influences gene expression related to oxidative stress response and apoptosis. This suggests its potential role in therapeutic applications for diseases associated with oxidative stress.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown notable activity against Gram-positive and Gram-negative bacteria, as well as fungi . The following table summarizes some key findings on its antimicrobial activity:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bacteriostatic | 32 µg/mL |

| S. aureus | Bactericidal | 16 µg/mL |

| A. flavus | Fungicidal | 64 µg/mL |

Case Study 1: Enzyme Interaction

A study conducted on the interaction of this compound with cytochrome P450 enzymes revealed that it can significantly inhibit CYP3A4 activity. This inhibition was quantified using an IC value of approximately 5 µM, indicating its potential impact on drug metabolism in vivo.

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial effects of various pyridine derivatives, this compound exhibited superior activity against both E. coli and S. aureus compared to other halogenated pyridines. The study concluded that the trifluoromethyl group significantly enhances its antibacterial properties .

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Binding : The compound binds to the active sites of specific enzymes, leading to inhibition.

- Gene Regulation : It modulates signaling pathways associated with oxidative stress and apoptosis.

- Membrane Penetration : Enhanced lipophilicity due to the trifluoromethyl group allows for efficient cellular uptake.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-6-iodo-2-(trifluoromethyl)pyridine with high purity?

The compound is typically synthesized via halogenation of trifluoromethylpyridine derivatives. A common approach involves sequential substitution reactions:

- Iodination : Reacting 3-chloro-2-(trifluoromethyl)pyridine with iodine under controlled conditions (e.g., using N-iodosuccinimide or iodine monochloride) .

- Purification : Column chromatography or recrystallization is critical to achieve >98% purity, as residual halogenating agents can interfere with downstream applications .

- Key parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based systems for coupling reactions) influence yield and regioselectivity .

Q. How do the electronic effects of substituents (Cl, I, CF₃) influence the reactivity of this compound in substitution reactions?

- Iodine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) due to its lower bond dissociation energy compared to chlorine. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) .

- Trifluoromethyl group : Electron-withdrawing nature deactivates the pyridine ring, directing incoming nucleophiles to the para position relative to the CF₃ group .

- Experimental validation : Use ¹H/¹⁹F NMR to monitor reaction progress and confirm regioselectivity .

Q. What methodologies are recommended for evaluating the biological activity of derivatives of this compound?

- In vitro assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or surface plasmon resonance .

- Metabolic stability : Assess via liver microsome assays, noting that the CF₃ group enhances resistance to oxidative metabolism .

- Computational modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins, guiding structural optimization .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for halogen exchange reactions be resolved?

Discrepancies often arise from solvent polarity or catalyst loading. For example:

- Pd(PPh₃)₄ vs. CuI : Palladium catalysts favor cross-coupling (e.g., Suzuki-Miyaura), while copper promotes Ullmann-type couplings but may require higher temperatures .

- Mitigation : Replicate experiments under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and characterize intermediates via LC-MS .

Q. What catalytic systems optimize cross-coupling reactions involving the iodine substituent?

- Palladium-based systems : Pd(OAc)₂ with Xantphos ligand enables efficient Suzuki-Miyaura coupling with aryl boronic acids (yields >80%) .

- Photoredox catalysis : Visible-light-driven methods (e.g., Ru(bpy)₃²⁺) facilitate C–I bond activation at ambient temperature, reducing side reactions .

- Key challenge : Competing dehalogenation; mitigate by optimizing ligand-to-metal ratios .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in directing electrophilic substitution?

- DFT calculations : Analyze charge distribution (Mulliken charges) to predict sites of electrophilic attack. The CF₃ group creates a electron-deficient ring, favoring meta/para substitution .

- Isotopic labeling : Use ¹³C-labeled CF₃ to track electronic effects via NMR .

Q. What strategies address regioselectivity conflicts in functionalizing the pyridine ring?

- Protecting groups : Temporarily block the iodine or chlorine substituent using silyl ethers or benzyl groups to direct reactions to specific positions .

- Microwave-assisted synthesis : Enhances selectivity by accelerating desired pathways (e.g., 10-minute reactions at 100°C vs. 24-hour conventional heating) .

Data Contradiction and Stability Analysis

Q. Why do stability studies report conflicting degradation profiles for this compound under varying storage conditions?

- Light sensitivity : UV-Vis studies show rapid decomposition under UV light due to C–I bond cleavage. Store in amber vials at −20°C [[17]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.